molecular formula C10H12N4S B1483266 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide CAS No. 2098070-06-3

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide

Cat. No. B1483266
CAS RN: 2098070-06-3
M. Wt: 220.3 g/mol
InChI Key: WIMIFKIDKBKILB-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . It’s a basic unit in many biologically active and commercially important compounds . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives, such as 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide , are pivotal in the development of organic semiconductors . These compounds can be used to create materials with high charge-carrier mobility, which are essential for the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

In industrial chemistry, thiophene-based molecules serve as effective corrosion inhibitors . The specific structure of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide could potentially be tailored to protect metals and alloys from corrosive processes.

Pharmacological Properties

Compounds with a thiophene ring system exhibit a wide range of pharmacological properties. They have been studied for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The subject compound could be explored for similar bioactivities, contributing to the development of new therapeutic agents.

Dental Anesthetics

Thiophene derivatives have been utilized in dental anesthetics, such as articaine, which is a voltage-gated sodium channel blocker . The structural similarity of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide to known anesthetics suggests potential application in this field.

Anti-HIV Activity

Indole and thiophene derivatives have shown promise in anti-HIV activity. The compound could be synthesized and screened for its efficacy against HIV, contributing to the search for novel anti-HIV medications .

Antiviral Agents

Thiophene-based compounds have been reported to possess antiviral properties. With the ongoing need for new antiviral drugs, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide could be a candidate for the development of drugs targeting a broad range of RNA and DNA viruses .

Material Science

Thiophene derivatives are also significant in material science, particularly in the advancement of organic electronics . The subject compound could be instrumental in creating new materials with desirable electronic properties.

Synthetic Chemistry

The compound’s structure lends itself to various synthetic chemistry applications. It could be used as a building block for the synthesis of more complex molecules, especially in the creation of new thiophene derivatives through heterocyclization reactions .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide” would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by thiophene and pyrazole derivatives, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

2-ethyl-5-thiophen-2-ylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-14-8(10(11)12)6-7(13-14)9-4-3-5-15-9/h3-6H,2H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMIFKIDKBKILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CS2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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